![molecular formula C16H23N5O4Se B15219227 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol” is a complex organic molecule that features a purine base attached to a modified oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Attachment of the oxolane ring: This step involves the formation of a glycosidic bond between the purine base and the oxolane ring, often using a Lewis acid catalyst.
Introduction of the selenyl group: This can be done through a nucleophilic substitution reaction, where a selenylating agent is used to replace a leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The selenyl group can be reduced to a selenol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a selenol derivative.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying enzyme-substrate interactions, particularly those involving purine metabolism. It can also be used in the design of nucleotide analogs for biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine base structure suggests it could be explored as an antiviral or anticancer agent, targeting specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts, due to the presence of the selenyl group.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, as an antiviral agent, it might inhibit viral replication by interfering with nucleotide synthesis. As a biochemical probe, it could bind to specific enzymes and alter their activity, providing insights into their function.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylthio-purin-9-yl]oxolane-3,4-diol: Similar structure but with a thio group instead of a selenyl group.
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylpurin-9-yl]oxolane-3,4-diol: Lacks the selenyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the selenyl group in “(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol” makes it unique compared to its analogs. This group can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.
Properties
Molecular Formula |
C16H23N5O4Se |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4Se/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
OJVUVALXWIMIDF-SDBHATRESA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
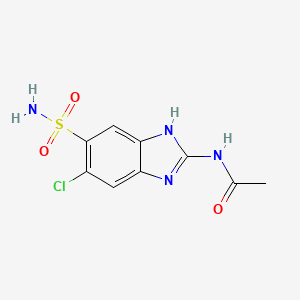
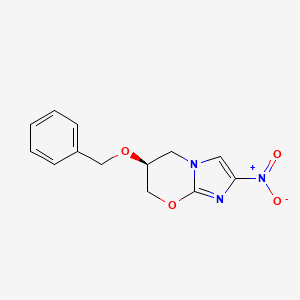
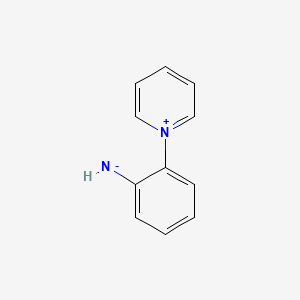

![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
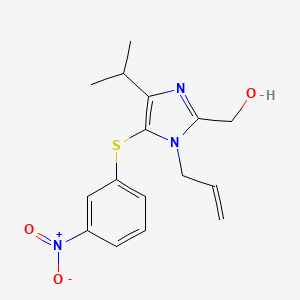
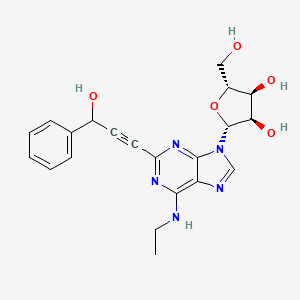
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

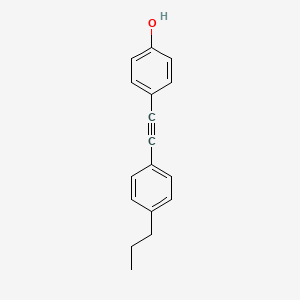
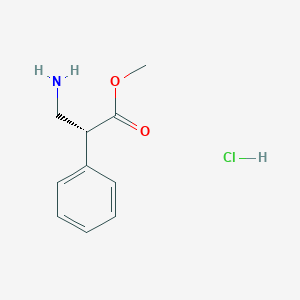

![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
